molecular formula C14H14N2O2 B1397114 Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate CAS No. 832090-45-6

Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate

Cat. No. B1397114
M. Wt: 242.27 g/mol
InChI Key: BIVNWBNIJKRQDC-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate, commonly referred to as MDPC, is a type of carboxylate compound that has been used in a variety of scientific research applications. MDPC is a synthetic compound that has been studied for its potential uses in drug development, biochemistry, and physiology. The compound has a wide range of applications due to its unique chemical and physical properties.

Scientific Research Applications

Antimicrobial Activity

  • A study by Shastri and Post (2019) described the preparation of tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids. These compounds exhibited significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).

Enzymatic Catalysis in Organic Synthesis

  • Sobolev et al. (2002) investigated derivatives of 1,4-dihydropyridine 3,5-diesters for their enantioselectivity in enzymatic reactions using Candida rugosa lipase. This study highlights the potential of pyrimidine derivatives in asymmetric synthesis (Sobolev et al., 2002).

Cytotoxic Activity and Cancer Research

  • A 2018 study by Stolarczyk et al. synthesized novel 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds were tested for cytotoxicity against various cancer cell lines, offering insights into potential therapeutic applications (Stolarczyk et al., 2018).

Development of Ligands in Supramolecular Chemistry

  • Schubert and Eschbaumer (1999) utilized 2,6-Bis(trimethyltin)pyridine for preparing pyridine-based ligands, including derivatives of the pyrimidine compound under discussion, for applications in supramolecular chemistry (Schubert & Eschbaumer, 1999).

Structural and Electronic Studies

  • Hussain et al. (2020) conducted a detailed study on thiopyrimidine derivatives, including structural, electronic, and nonlinear optical properties. This research is pivotal in understanding the electronic characteristics and potential optoelectronic applications of these compounds (Hussain et al., 2020).

Photoluminescence and Material Science

  • Jia et al. (2014) synthesized luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks, demonstrating the utility of pyrimidine derivatives in developing new luminescent materials (Jia et al., 2014).

properties

IUPAC Name

methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-12(14(17)18-3)10(2)16-13(15-9)11-7-5-4-6-8-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVNWBNIJKRQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730016
Record name Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate

CAS RN

832090-45-6
Record name Methyl 4,6-dimethyl-2-phenyl-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832090-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-acetyl-3-methoxy-2-butenoate (34.4 g, 0.2 mole), benzamidine hydrochloride (37.4 g), acetone (136 ml) and methyl alcohol (100 ml) were charged into a 1 L 3-necked, flask (fitted with addition funnel, condenser, agitator and nitrogen inlet). The reaction was blanketed with nitrogen, the agitator started and the batch cooled to between −5 and 0°C. While the batch was cooling, a solution of potassium t-butoxide was prepared (27 g in THF, 100 ml) under nitrogen. When the batch had reached the correct temperature, the potassium t-butoxide solution was charged slowly, keeping the temperature below 5° C. The batch was allowed to warm to about 25° C. The reaction was complete after about 1.5 hours. Concentrated hydrochloric acid was charged dropwise to bring the pH to 7. The batch was concentrated under vacuum until no more volatiles were collected. Methyl t-butylether (300 ml), 150 ml ethyl acetate and water (200 ml) were charged. The batch was agitated for 10 minutes, a small amount of solid was filtered off, and the layers were then separated. The organic layer was concentrated under vacuum to afford a solid residue of methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate, 48.7 g. m. p. 54–55° C., 1H NMR (CDCl3): δ2.58 (6H, s, CH3), δ3.89 (3H, s, OCH3), δ7.42 (3H, s, ArH), δ8.40 (2H, s, ArH). 13H CMR (CDCl3): δ168.78, δ165.24, δ164.11, δ137.57, δ131.34, δ128.93, δ128.92, δ124.12, δ52.86, δ23.65. HR-MS; Calculated for C14H15N2O2, m/z=243.1134. Found 243.1134.
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
37.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
136 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RE Quiñones, ZC Wu, DL Boger - The Journal of Organic …, 2021 - ACS Publications
A comprehensive study of the reaction scope of methyl 1,2,3-triazine-5-carboxylate (3a) with alkyl and aryl amidines is disclosed, reacting at room temperature at remarkable rates (<5 …
Number of citations: 6 pubs.acs.org
RE Quinones - 2022 - search.proquest.com
A comprehensive study of the reaction scope of methyl 1, 2, 3-triazine-5-carboxylate (3a) with alkyl and aryl amidines is disclosed, reacting at room temperature at remarkable rates (< 5 …
Number of citations: 0 search.proquest.com

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